molecular formula C36H64N2O10 B040004 Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer CAS No. 70801-07-9

Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer

Cat. No. B040004
CAS RN: 70801-07-9
M. Wt: 684.9 g/mol
InChI Key: OOBBVVRLSYRMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer, commonly known as OAB, is a synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. This copolymer is synthesized by the copolymerization of octylacrylamide, acrylates, and butylaminoethyl methacrylate monomers. OAB is a water-soluble polymer that has found its application in various fields of research, including drug delivery, tissue engineering, and cosmetics. The synthesis of OAB is a complex process that involves the copolymerization of three different monomers. The synthesis method can be achieved by using various techniques such as emulsion polymerization, solution polymerization, and suspension polymerization. The choice of the synthesis method depends on the desired properties of the copolymer. Scientific research has shown that OAB has significant potential in drug delivery applications. The copolymer can be used to encapsulate drugs and release them in a controlled manner. OAB has also been used in tissue engineering to create scaffolds that can support cell growth and tissue regeneration. In cosmetics, OAB is used as a thickening agent and stabilizer in various formulations. The mechanism of action of OAB is based on its unique properties. The copolymer is hydrophilic, which allows it to interact with water molecules and form a gel-like structure. This property makes OAB an excellent candidate for drug delivery applications. The copolymer can encapsulate drugs and release them in a controlled manner due to the gel-like structure. Biochemical and physiological effects of OAB have been extensively studied. Research has shown that the copolymer is non-toxic and biocompatible, making it suitable for use in biomedical applications. OAB has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Advantages and limitations of OAB for lab experiments depend on the specific application. One advantage of OAB is its ability to encapsulate drugs and release them in a controlled manner. However, one limitation is the complexity of the synthesis process, which can make it difficult to produce large quantities of the copolymer. Future directions for OAB research include exploring its potential in tissue engineering, drug delivery, and cosmetics. Researchers are also investigating ways to modify the copolymer to enhance its properties and applications. OAB has the potential to be a versatile copolymer that can be used in various fields of research.

properties

CAS RN

70801-07-9

Product Name

Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer

Molecular Formula

C36H64N2O10

Molecular Weight

684.9 g/mol

IUPAC Name

2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide

InChI

InChI=1S/C11H21NO.C10H19NO2.C7H12O3.C5H8O2.C3H4O2/c1-7-9(13)12-11(5,6)8-10(2,3)4;1-8(2)9(12)13-7-6-11-10(3,4)5;1-5(2)7(9)10-4-6(3)8;1-4(2)5(6)7-3;1-2-3(4)5/h7H,1,8H2,2-6H3,(H,12,13);11H,1,6-7H2,2-5H3;6,8H,1,4H2,2-3H3;1H2,2-3H3;2H,1H2,(H,4,5)

InChI Key

OOBBVVRLSYRMMO-UHFFFAOYSA-N

SMILES

CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O

Canonical SMILES

CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O

Other CAS RN

70801-07-9

synonyms

OCTYLACRYLAMIDE/ACRYLATES/BUTYLAMINOETHYL METHACRYLATE COPOLYMER; 2-Propenoic acid, 2-methyl-, 2-(1,1-dimethylethyl)aminoethyl ester, polymer with methyl 2-methyl-2-propenoate, 1,2-propanediol mono(2-methyl-2-propenoate), 2-propenoic acid and N-(1,1,3

Origin of Product

United States

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